Rocuronium

Description

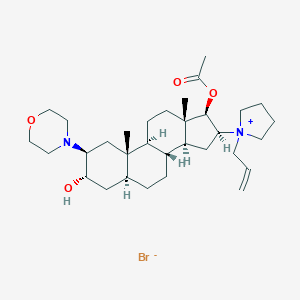

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRDKMPIGHSVRX-OOJCLDBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N2O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048339 | |

| Record name | Rocuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rocuronium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Complete, 2.84e-05 g/L | |

| Record name | Rocuronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rocuronium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

143558-00-3, 119302-91-9 | |

| Record name | Rocuronium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143558-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rocuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143558003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rocuronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rocuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROCURONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRE554RFEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rocuronium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Rocuronium's Mechanism of Action at the Nicotinic Acetylcholine Receptor: A Technical Guide

Abstract: This document provides a detailed examination of the molecular interactions between the non-depolarizing neuromuscular blocking agent, rocuronium, and the nicotinic acetylcholine receptor (nAChR). It is intended for researchers, scientists, and professionals in drug development. The guide covers the fundamental principles of neuromuscular transmission, the competitive antagonistic action of rocuronium, quantitative binding and kinetic data, and detailed experimental protocols for studying these interactions.

Introduction to Rocuronium

Rocuronium bromide is a fast-onset, intermediate-duration aminosteroid non-depolarizing neuromuscular blocking agent (NMBA).[1][2] It is widely utilized in clinical anesthesia to facilitate endotracheal intubation, provide skeletal muscle relaxation during surgical procedures, and support mechanical ventilation.[1][3] Its primary pharmacological effect is achieved by interrupting the signaling process at the neuromuscular junction (NMJ).[4] Unlike depolarizing agents such as succinylcholine, rocuronium does not activate the nicotinic acetylcholine receptor (nAChR); instead, it acts as a competitive antagonist, preventing the endogenous neurotransmitter acetylcholine (ACh) from binding and initiating muscle contraction.[5][6][7]

The Nicotinic Acetylcholine Receptor at the Neuromuscular Junction

The nAChR is a transmembrane protein and a ligand-gated ion channel that is crucial for converting the chemical signal from a motor neuron into an electrical signal in a muscle fiber.[8] The nAChRs located at the NMJ are of the muscle type. In adults, this receptor is a heteropentamer composed of two α1 subunits, one β1, one δ, and one ε subunit, arranged around a central ion pore ((α1)₂β1δε).[8]

Under normal physiological conditions, the process of neuromuscular transmission involves:

-

An action potential arriving at the presynaptic nerve terminal triggers the influx of calcium ions.[4]

-

This influx causes vesicles containing acetylcholine (ACh) to fuse with the presynaptic membrane, releasing ACh into the synaptic cleft.[9]

-

ACh molecules diffuse across the cleft and bind to the two specific recognition sites located on the α subunits of the postsynaptic nAChR.[10]

-

The binding of ACh induces a conformational change in the receptor, opening its central ion channel.

-

This opening allows a rapid influx of sodium ions (Na+) and a smaller efflux of potassium ions (K+), leading to the depolarization of the motor end-plate.[4]

-

If this depolarization reaches a certain threshold, it generates a muscle action potential that propagates along the muscle fiber, ultimately causing muscle contraction.[1]

Core Mechanism of Action: Competitive Antagonism

Rocuronium exerts its muscle-relaxant effect by competitively inhibiting the binding of ACh to nAChRs at the motor end-plate.[3][9][11] This mechanism can be broken down into several key aspects:

-

Competitive Binding: Rocuronium molecules, present in the synaptic cleft after intravenous administration, compete directly with ACh for the same binding sites on the α subunits of the nAChR.[6][7] The outcome of this competition is concentration-dependent.

-

No Channel Activation: When rocuronium binds to the nAChR, it does not induce the necessary conformational change to open the ion channel.[12] It occupies the binding site without activating the receptor, thereby acting as a true antagonist.

-

Stabilization of the Resting State: Cryo-electron microscopy studies have revealed that rocuronium binding locks the receptor in a resting, non-conducting state, effectively preventing channel opening even if ACh is present.[12]

-

Prevention of Depolarization: By blocking ACh from binding and activating the nAChRs, rocuronium prevents the influx of sodium ions necessary for the depolarization of the motor end-plate.[3][11] Consequently, no muscle action potential is generated, and the muscle remains in a flaccid, relaxed state.[1]

-

Dose-Dependent Blockade: At lower, clinically relevant doses, rocuronium acts primarily as a competitive antagonist.[2] Some evidence suggests that at higher concentrations, it may also physically enter and block the open pore of the ion channel, contributing to a more profound neuromuscular blockade.[2]

The muscle nAChR possesses two distinct ligand binding sites, located at the α-δ and α-ε subunit interfaces.[10] Studies on adult mouse nAChRs have shown that rocuronium is not highly selective, binding to both sites, although it demonstrates a slight preference for the α-δ interface.[10]

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and relationships involved in rocuronium's mechanism of action.

Caption: Neuromuscular Junction Signaling Pathway.

Caption: Competitive Antagonism at the nAChR.

Quantitative Data

The interaction between rocuronium and the nAChR can be quantified through various pharmacodynamic and pharmacokinetic parameters.

Table 1: Pharmacodynamic Properties of Rocuronium

| Parameter | Value | Species/Conditions | Description |

| ED95 | ~0.3 mg/kg | Human | The dose required to produce a 95% depression in the first twitch of a train-of-four (TOF) stimulation.[4] |

| IC50 | ~20 nM | Adult Mouse nAChR | The concentration of rocuronium that inhibits 50% of the ACh-induced current response.[10][13] |

| IC50 | 7.28 µM | Rat Orbicularis Oris | The concentration of rocuronium causing 50% inhibition of twitch tension in this specific muscle.[14] |

| IC50 | 6.17 µM | Rat Gastrocnemius | The concentration of rocuronium causing 50% inhibition of twitch tension in this specific muscle.[14] |

| Site Selectivity Ratio (Lαε/Lαδ) | 1.5 | Adult Mouse nAChR | Ratio of binding constants for the α-ε vs. α-δ binding sites, indicating low selectivity.[10] |

Table 2: Pharmacokinetic Properties of Rocuronium

| Parameter | Value | Description |

| Onset of Action (0.6 mg/kg dose) | 1 - 2 minutes | Time to achieve suitable conditions for tracheal intubation.[2][4] |

| Onset of Action (1.0-1.2 mg/kg dose) | ~1 minute | Onset time similar to succinylcholine for rapid sequence induction.[4] |

| Duration of Action (0.6 mg/kg dose) | 20 - 35 minutes | Time from administration to recovery of twitch height to 25% of control.[2][4] |

| Volume of Distribution (Vd) | 0.25 L/kg | Reflects the distribution of the drug in the body.[15] |

| Protein Binding | ~30% | The extent to which rocuronium binds to plasma proteins.[15] |

| Elimination Half-life | 60 - 100 minutes | The time required for the plasma concentration of the drug to decrease by half. |

| Metabolism & Excretion | Primarily excreted unchanged in bile (~90%); minimal hepatic metabolism and some renal excretion.[2][4] |

Key Experimental Protocols

The characterization of rocuronium's action on the nAChR relies on specialized electrophysiological and biochemical assays.

Patch-Clamp Electrophysiology

This technique directly measures the ion flow through nAChRs in the presence and absence of rocuronium, providing functional data on its antagonistic properties. The whole-cell configuration is commonly used.

Objective: To determine the inhibitory concentration (IC50) of rocuronium on acetylcholine-evoked currents in cells expressing nAChRs.

Methodology:

-

Cell Preparation: Use a cell line stably expressing the desired nAChR subtype (e.g., the adult muscle-type α1, β1, δ, ε subunits in HEK293 cells) or enzymatically dissociated primary cells like superior cervical ganglion (SCG) neurons.[16]

-

Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ. Fill the pipette with an intracellular solution (e.g., 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, pH 7.3).[17]

-

Seal Formation: Approach a selected cell with the micropipette under positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[18]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.[19][20]

-

Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -60 mV to -70 mV using a patch-clamp amplifier.[16][21]

-

ACh Application: Apply a fixed concentration of acetylcholine (e.g., 300 µM) to the cell for a short duration to evoke a maximal inward current.[13] This serves as the control response.

-

Rocuronium Application: After a washout period, co-apply ACh with varying concentrations of rocuronium. To investigate its action on the closed state of the receptor, rocuronium can also be pre-applied before the ACh pulse.[12][16]

-

Data Acquisition and Analysis: Record the peak inward current for each concentration of rocuronium. Plot the percentage of inhibition against the rocuronium concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. litfl.com [litfl.com]

- 3. Rocuronium | C32H53N2O4+ | CID 441290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Rocuronium bromide - Wikipedia [en.wikipedia.org]

- 6. openanesthesia.org [openanesthesia.org]

- 7. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Rocuronium Bromide? [synapse.patsnap.com]

- 10. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rocuronium bromide: Mechanism, Pharmacology, Elimination Pathways, Metabolism and Pharmacodynamics_Chemicalbook [chemicalbook.com]

- 12. Structural interplay of anesthetics and paralytics on muscle nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differences in pharmacodynamic responses to rocuronium in normal or injured orbicularis oris are associated with expression of acetylcholine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reference.medscape.com [reference.medscape.com]

- 16. Competitive inhibition of the nondepolarizing muscle relaxant rocuronium on nicotinic acetylcholine receptor channels in the rat superior cervical ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Patch Clamp Protocol [labome.com]

- 18. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 19. Whole Cell Patch Clamp Protocol [protocols.io]

- 20. scientifica.uk.com [scientifica.uk.com]

- 21. docs.axolbio.com [docs.axolbio.com]

An In-Depth Technical Guide on the Molecular Structure and Binding Affinity of Rocuronium to nAChR Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of the neuromuscular blocking agent rocuronium and its interaction with various nicotinic acetylcholine receptor (nAChR) subtypes. The document details its mechanism of action, binding affinities, and the experimental methodologies used to determine these interactions.

Introduction

Rocuronium bromide is a widely used, intermediate-acting, non-depolarizing neuromuscular blocking agent.[1] It is an aminosteroid that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction.[1][2] This competitive inhibition prevents acetylcholine (ACh) from binding to its receptor, thereby blocking neuromuscular transmission and resulting in skeletal muscle relaxation.[2][3] Understanding the molecular intricacies of rocuronium's interaction with different nAChR subtypes is crucial for optimizing its clinical use and for the development of novel neuromuscular blocking agents with improved selectivity and side-effect profiles. This guide delves into the structural features of rocuronium, its binding affinity to various nAChR subtypes, and the experimental protocols employed to characterize these interactions.

Molecular Structure of Rocuronium

Rocuronium bromide is a monoquaternary aminosteroid derivative of vecuronium.[1] Its chemical formula is C32H53BrN2O4, with a molar mass of 609.690 g·mol−1.[1] The structure features a steroid nucleus which acts as a scaffold for the two quaternary ammonium groups.[4] A key structural feature is the presence of an allyl group and a pyrrolidine group attached to the D-ring quaternary nitrogen atom.[1] This modification was intended to make it a weaker antagonist at the neuromuscular junction compared to pancuronium.[1]

References

Rocuronium Metabolism and Active Metabolites in Research Animals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolism of rocuronium and the potential for active metabolites in commonly used research animal models. It is designed to be a valuable resource for professionals involved in preclinical drug development and translational research.

Introduction

Rocuronium bromide is a non-depolarizing neuromuscular blocking agent with a rapid onset and intermediate duration of action.[1] It is widely used in clinical practice to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery.[1] In preclinical research, rocuronium is a valuable tool for studies requiring controlled muscle paralysis. A thorough understanding of its metabolism and the pharmacologic activity of its metabolites in different animal species is crucial for the accurate design and interpretation of these studies.

Rocuronium Metabolism

Rocuronium is primarily eliminated through hepatic uptake and biliary excretion, with a smaller fraction undergoing renal clearance.[2][3] The main metabolic pathway is the hydrolysis of the acetyl group at the 17-position of the steroid nucleus, resulting in the formation of 17-desacetyl-rocuronium .[2] This metabolite is considered to be less active than the parent compound.[2] While other metabolites have been investigated, 17-desacetyl-rocuronium is the most consistently identified and characterized.

Active Metabolites and Pharmacodynamics

The primary metabolite of rocuronium, 17-desacetyl-rocuronium, possesses neuromuscular blocking activity, albeit significantly less potent than the parent drug.[2] Quantitative data on the in vivo potency (e.g., ED50) of 17-desacetyl-rocuronium in research animal models is limited in the available scientific literature. Most studies conclude that its contribution to the overall neuromuscular blockade is minimal, especially at clinical doses.[1][4]

Pharmacokinetics of Rocuronium in Research Animals

The pharmacokinetic profile of rocuronium varies across different species. The following table summarizes key pharmacokinetic parameters for rocuronium in several common research animal models.

| Species | Dose | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |

| Dog (Beagle) | 0.4 mg/kg IV | 32.3 ± 8.2 min (duration of action) | Not Reported | Not Reported |

| Cat | 0.6 mg/kg IV | 20.7 ± 5.4 min (TOF ratio 0.9) | Not Reported | Not Reported |

| Pig | 0.85 mg/kg IV loading dose | Not Reported | 2.5 mg/kg/hour (infusion rate) | Not Reported |

| Monkey (Rhesus) | 0.2 mg/kg IV | Minutes (duration of action) | Not Reported | Not Reported |

| Rat | 1.2 mg/kg IV | Faster metabolism than humans | Not Reported | Not Reported |

Note: Direct comparative pharmacokinetic studies with standardized methodologies across all species are limited. The data presented is compiled from various sources and may not be directly comparable.

Experimental Protocols

Quantification of Rocuronium in Biological Samples

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of rocuronium in plasma and other biological matrices.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add a protein precipitating agent such as chloroform and trichloroacetic acid.

-

Purification: The supernatant is further purified using methanol.

-

Reconstitution: The dried residue is reconstituted in the mobile phase for injection into the HPLC-MS/MS system.

HPLC Conditions:

-

Column: A reversed-phase column, such as an Agilent SB-C18 (150×2.1 mm, 3.5 μm), is commonly used.[5]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and organic solvents like methanol and acetonitrile.[5] A gradient elution may be employed.

-

Flow Rate: A flow rate of 0.7 mL/min is often used.[5]

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[5]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions. For rocuronium, a common transition is m/z 529.3 → 487.3.[5]

Assessment of Neuromuscular Blockade

Acceleromyography is a common and reliable method for quantifying the degree of neuromuscular blockade in research animals.

Principle:

Acceleromyography measures the acceleration of a muscle (e.g., the adductor pollicis in the forelimb) in response to nerve stimulation. The degree of muscle contraction is proportional to the number of functional neuromuscular junctions, which is reduced by neuromuscular blocking agents.

Procedure:

-

Anesthesia: The animal is anesthetized to a stable plane of anesthesia.

-

Electrode Placement: Stimulating electrodes are placed over a peripheral nerve, such as the ulnar nerve in dogs and monkeys or the peroneal nerve in dogs.[6][7]

-

Transducer Placement: An acceleration transducer is affixed to the corresponding muscle or digit to measure the evoked response.[6]

-

Stimulation Pattern: The Train-of-Four (TOF) stimulation pattern is most commonly used. This involves delivering four supramaximal electrical stimuli at a frequency of 2 Hz.[3]

-

Measurement: The response is quantified by the TOF ratio , which is the ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A TOF ratio of 0.9 or greater is generally considered indicative of adequate recovery from neuromuscular blockade.[3]

Signaling Pathways and Experimental Workflows

Neuromuscular Junction Signaling and Rocuronium's Mechanism of Action

The following diagram illustrates the key events at the neuromuscular junction and the competitive antagonism of acetylcholine receptors by rocuronium.

References

- 1. researchgate.net [researchgate.net]

- 2. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Clinical pharmacokinetics of rocuronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. Differences between acceleromyography and electromyography during neuromuscular function monitoring in anesthetized Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and developmental history of rocuronium bromide

An In-depth Technical Guide to the Discovery and Developmental History of Rocuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocuronium bromide is a non-depolarizing neuromuscular blocking agent widely utilized in clinical anesthesia to facilitate endotracheal intubation, provide skeletal muscle relaxation during surgery, and support mechanical ventilation.[1][2] Its development marked a significant advancement in neuromuscular pharmacology, offering a rapid onset of action comparable to succinylcholine but with a more favorable side-effect profile.[3][4] This technical guide provides a comprehensive overview of the discovery, developmental history, synthesis, and pharmacological profile of rocuronium bromide, intended for researchers, scientists, and drug development professionals.

Discovery and Developmental History

The development of rocuronium bromide emerged from the ongoing effort to create an ideal neuromuscular blocking agent with a rapid onset and an intermediate duration of action, minimizing cardiovascular side effects.[4] Scientists at Organon Laboratories in Scotland, who had previously developed pancuronium and vecuronium, sought to modify the aminosteroid structure to achieve these desired properties.[5]

The key scientific breakthrough was the realization that a lower potency neuromuscular blocking agent could have a faster onset of action. This is because a larger number of molecules could be administered, leading to a higher concentration gradient and faster binding to the nicotinic acetylcholine receptors at the neuromuscular junction. Rocuronium was designed as a desacetoxy analogue of vecuronium, and with further modifications, it exhibited the desired rapid onset.[4] Rocuronium bromide was introduced into clinical practice in 1994.

Developmental Timeline

Caption: Developmental timeline of rocuronium bromide.

Synthesis of Rocuronium Bromide

The synthesis of rocuronium bromide has been approached through various routes, with a common strategy involving the modification of a steroid nucleus. A key intermediate in many syntheses is (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)-androstane-3,17-diol.

Representative Synthetic Scheme

Caption: A generalized synthetic pathway for rocuronium bromide.

Experimental Protocol: Example Synthesis Step

The following is an example of a protocol for a key step in the synthesis of a rocuronium bromide intermediate, based on published literature.

Reaction: Ring-opening of 2α,3α-epoxy-5α-androstan-17-one with morpholine.

Materials:

-

2α,3α-epoxy-5α-androstan-17-one

-

Morpholine

-

p-Toluenesulfonic acid (TsOH) or Zinc Chloride (ZnCl2) as a catalyst

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

Dissolve 2α,3α-epoxy-5α-androstan-17-one in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an excess of morpholine to the solution.

-

Add a catalytic amount of TsOH or ZnCl2.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2β-(4-morpholinyl)-3α-hydroxy-5α-androstan-17-one.

Mechanism of Action

Rocuronium bromide is a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[6][7] It binds to the α-subunits of the receptor, thereby preventing the binding of acetylcholine and subsequent depolarization of the motor endplate.[7] This inhibition of neuromuscular transmission leads to skeletal muscle relaxation.

Signaling Pathway at the Neuromuscular Junction

References

- 1. WO2007033348A2 - Process for the synthesis of rocuronium bromide - Google Patents [patents.google.com]

- 2. The pharmacology of rocuronium bromide (ORG 9426) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. apsf.org [apsf.org]

- 5. A new and efficient method for the synthesis of rocuronium bromide [ccspublishing.org.cn]

- 6. Sugammadex - Wikipedia [en.wikipedia.org]

- 7. US7569687B2 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]

Rocuronium's Systemic Impact: A Technical Examination Beyond Neuromuscular Blockade

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the physiological effects of the non-depolarizing neuromuscular blocking agent, rocuronium bromide, extending beyond its primary function of inducing muscle relaxation. While its efficacy in facilitating endotracheal intubation and surgical procedures is well-established, a comprehensive understanding of its broader systemic impact is crucial for optimizing patient safety and informing future drug development. This document provides a detailed review of rocuronium's cardiovascular, respiratory, and central nervous system effects, among others, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and processes.

Cardiovascular Effects

Rocuronium is generally considered to have a stable cardiovascular profile, particularly when compared to other neuromuscular blocking agents like atracurium. However, subtle effects on heart rate have been observed, likely attributable to a weak vagolytic activity.

Quantitative Data: Cardiovascular Parameters

| Parameter | Dosage | Patient Population | Key Findings | Reference |

| Heart Rate (HR) | 0.6 mg/kg | 20 adult patients (ASA I-II) under vecuronium-induced paralysis | Initial increase from 66.6 to 72.1 beats/min (4 mins post-rocuronium), with a net increase of 3.3 beats/min over 10 mins (P < 0.001). | [1][2] |

| Mean Arterial Pressure (MAP) | 0.6 mg/kg | 20 adult patients (ASA I-II) under vecuronium-induced paralysis | No significant change compared to the saline group. A similar slight decrease in MAP was observed in both groups over 10 minutes (P < 0.001). | [1][2] |

| Heart Rate (HR) | 0.6 mg/kg | 10 neurosurgical patients | A slight but significant increase of 7% (P = 0.003). | [3] |

| Mean Arterial Pressure (MAP) | 0.6 mg/kg | 10 neurosurgical patients | No significant changes. | [3] |

| Cardiac Index and Stroke Volume Index | Not specified | Patients undergoing coronary artery bypass grafting | Significant increases were observed. | [4] |

| Heart Rate (HR) | Not specified | Elderly patients | No tachycardia or hypertension was reported. | [4] |

Experimental Protocols

Study on Cardiovascular Effects in Vecuronium-Paralyzed Patients [1][2]

-

Objective: To isolate the cardiovascular effects of an intubating dose of rocuronium, independent of hemodynamic changes related to the induction of paralysis itself.

-

Subjects: Adult patients classified as ASA physical status I-II.

-

Methodology:

-

Anesthesia was induced, and patients were first paralyzed with vecuronium to achieve neuromuscular blockade and tracheal intubation.

-

Heart rate (HR) and non-invasive mean arterial pressure (MAP) were monitored every minute.

-

Once HR and MAP stabilized (defined as <3% change over three consecutive measurements), patients were randomly assigned to receive either rocuronium (0.6 mg/kg, n=20) or saline (n=10).

-

HR and MAP were continuously recorded for 10 minutes following the administration of the study drug.

-

-

Data Analysis: Statistical comparisons of HR and MAP were made between the rocuronium and saline groups over the 10-minute observation period.

Respiratory System Effects

While rocuronium is administered to facilitate mechanical ventilation by relaxing respiratory muscles, some studies suggest it may have direct effects on airway smooth muscle.

Quantitative Data: Respiratory Parameters

| Parameter | Dosage | Patient Population | Key Findings | Reference |

| Forced Vital Capacity (FVC) | Clinically relevant doses | 13 pediatric patients (median age 5.25 years) | A small but significant decrease (median proportional change 0.99, P = 0.02). | [5] |

| Maximum Expiratory Flow at 10% of FVC (MEF10) | Clinically relevant doses | 13 pediatric patients (median age 5.25 years) | A significant decrease (mean proportional change 0.78 ± 0.26, P = 0.008), indicating constriction of smaller airways. In 3 of 13 patients, the decrease was ≥50%. | [5] |

| Pulmonary Vascular Resistance | Not specified | General patient population | Rocuronium is associated with an increase in pulmonary vascular resistance. | [6] |

Experimental Protocols

Study on Lung Function in Anesthetized Children [5]

-

Objective: To evaluate the effects of rocuronium on lung function in pediatric patients.

-

Subjects: 13 children with a median age of 5.25 years (range 9 months to 9.9 years).

-

Methodology:

-

After induction of anesthesia, baseline lung function was assessed using forced deflation and passive deflation techniques to measure Forced Vital Capacity (FVC) and Maximum Expiratory Flow at 10% of FVC (MEF10).

-

Rocuronium was administered at a clinically relevant dose.

-

Lung function measurements (FVC and MEF10) were repeated after the administration of rocuronium.

-

Albuterol was administered, and a final set of lung function measurements was taken to assess reversibility.

-

-

Data Analysis: Fractional changes from baseline values for FVC and MEF10 were calculated and analyzed using a Shapiro-Wilk test, paired t-test, and Wilcoxon rank-sum test. A change in MEF10 of >30% was considered clinically significant.

Central Nervous System Effects

Rocuronium is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier. As such, it is generally considered to have no direct effects on the central nervous system when administered intravenously.[7][8]

Quantitative Data: CNS Parameters

| Parameter | Dosage | Patient Population | Key Findings | Reference |

| Intracranial Pressure (ICP) | 0.6 mg/kg | 10 neurosurgical patients | No significant changes. | [3] |

| Cerebral Perfusion Pressure (CPP) | 0.6 mg/kg | 10 neurosurgical patients | No significant changes. | [3] |

Experimental Protocols

Study on Intracranial and Cerebral Perfusion Pressure in Neurosurgical Patients [3]

-

Objective: To assess the effects of a single bolus dose of rocuronium on intracranial pressure (ICP) and cerebral perfusion pressure (CPP).

-

Subjects: 20 neurosurgical patients undergoing mechanical ventilation with continuous sedation (sufentanil and midazolam).

-

Methodology:

-

Patients were randomly assigned to receive either rocuronium 0.6 mg/kg (n=10) or vecuronium 0.1 mg/kg (n=10).

-

ICP, mean arterial pressure (MAP), and heart rate (HR) were continuously recorded for 15 minutes before and after the administration of the neuromuscular blocking agent.

-

Cerebral perfusion pressure (CPP) was calculated from MAP and ICP.

-

-

Data Analysis: Changes in ICP, MAP, CPP, and HR from baseline were analyzed for statistical significance.

Histamine Release and Hypersensitivity Reactions

Aminosteroid neuromuscular blocking agents like rocuronium are known to have a lower propensity for causing histamine release compared to benzylisoquinolinium compounds.[9] However, both non-IgE-mediated (anaphylactoid) and IgE-mediated (anaphylactic) hypersensitivity reactions can occur.

Quantitative Data: Histamine Release and Anaphylaxis

| Parameter | Dosage | Patient Population | Key Findings | Reference |

| Plasma Histamine Concentration | 0.6 mg/kg | 30 adult surgical patients | No significant changes in plasma histamine concentrations. | [10] |

| Clinical Signs of Histamine Release | 0.6 mg/kg | 30 adult surgical patients | None of the patients in the rocuronium group showed clinical signs of histamine release. | [10] |

| Incidence of Anaphylaxis | Not specified | General patient population | Estimated at approximately 1 in 2,500 patients. | [7] |

| Cross-Reactivity | Not specified | Patients with allergies to other neuromuscular blocking agents | Cross-sensitivity between neuromuscular blocking agents has been reported.[6][11][12] |

Experimental Protocols

Comparative Study of Histamine Release [10]

-

Objective: To compare the effects of rocuronium and atracurium on neuromuscular efficacy, hemodynamic changes, and plasma histamine concentration.

-

Subjects: 60 adult patients scheduled for general surgical operations.

-

Methodology:

-

Patients were randomly assigned to receive either rocuronium 0.6 mg/kg (n=30) or atracurium 0.5 mg/kg (n=30).

-

Venous blood samples were collected to measure histamine levels before induction, and at 1 and 3 minutes after administration of the muscle relaxant.

-

Heart rate and mean arterial blood pressure were monitored.

-

Patients were observed for clinical signs of histamine release (e.g., flushing, rash).

-

-

Data Analysis: Changes in plasma histamine concentrations and hemodynamic parameters from baseline were compared between the two groups.

Effects on Intraocular Pressure

Rocuronium is often considered an alternative to succinylcholine in patients with open eye injuries due to its more favorable profile regarding intraocular pressure (IOP).

Quantitative Data: Intraocular Pressure

| Parameter | Dosage | Patient Population | Key Findings | Reference |

| Intraocular Pressure (IOP) | 0.9 mg/kg | 15 adult patients undergoing rapid sequence induction | IOP was significantly lower than in the succinylcholine group (mean 13.3 mmHg vs. 21.6 mmHg; P < 0.001). | [13] |

| Intraocular Pressure (IOP) | 0.6 mg/kg | 20 adult patients undergoing non-ophthalmic surgery | Did not cause a rise in IOP; in contrast, IOP never exceeded baseline values. | [14][15] |

Experimental Protocols

Comparative Study of Rocuronium and Succinylcholine on IOP [13]

-

Objective: To compare the effects of rocuronium and succinylcholine on intraocular pressure (IOP) during rapid sequence induction of anesthesia.

-

Subjects: 30 adult patients.

-

Methodology:

-

This was a randomized, double-blind study.

-

Anesthesia was induced with fentanyl (2 µg/kg) and propofol.

-

Patients then received either succinylcholine 1.5 mg/kg (n=15) or rocuronium 0.9 mg/kg (n=15).

-

Laryngoscopy was performed 60 seconds later.

-

IOP was measured using a Keeler Pulsair air impulse tonometer before induction, immediately before intubation, and every minute for 5 minutes after intubation.

-

-

Data Analysis: The mean of two IOP readings from the right eye at each measurement time was recorded and compared between the two groups.

Effects on Autonomic Nervous System

The modest increase in heart rate sometimes observed with rocuronium is thought to be due to a weak vagolytic effect, suggesting some interaction with the autonomic nervous system.

Quantitative Data: Autonomic Nervous System Parameters

| Parameter | Dosage | Patient Population | Key Findings | Reference |

| Heart Rate Variability (HRV) | 2 x ED95 | Cats | No significant effect on the autonomic nervous system as assessed by HRV analysis (low-frequency and high-frequency components). | [16] |

Experimental Protocols

Assessment of Autonomic Nervous System Activity in Cats [16]

-

Objective: To investigate the effect of various non-depolarizing muscle relaxants, including rocuronium, on the autonomic nervous system.

-

Subjects: Cats.

-

Methodology:

-

Invasive mean arterial pressure (MAP) and heart rate (HR) were measured.

-

Heart rate variability (HRV) analysis was used to assess sympathetic (low-frequency component, LF) and parasympathetic (high-frequency component, HF) nervous system function.

-

Rocuronium was administered at a dose of 2 x ED95.

-

Changes in MAP, HR, LF, and HF were measured.

-

-

Data Analysis: Comparisons of the measured parameters were made before and after drug administration.

Effects in Special Patient Populations

The physiological effects of rocuronium can be altered in patients with certain comorbidities, such as renal or hepatic impairment.

Renal Impairment

The duration of action of rocuronium may be prolonged in patients with end-stage renal failure.[17][18] This is likely due to a decreased clearance of the drug.[17][18][19] A retrospective study indicated that in patients with chronic kidney disease, the use of rocuronium (with sugammadex for reversal) was associated with higher rates of cardiopulmonary complications compared to cisatracurium (with neostigmine).[20]

Hepatic Impairment

In patients with liver disease, the duration of action of rocuronium is consistently prolonged.[21]

Signaling Pathways and Mechanisms of Action

Caption: Signaling pathways of rocuronium's effects.

Experimental Workflow for Investigating Cardiovascular Effects

Caption: Experimental workflow for cardiovascular assessment.

References

- 1. Cardiovascular effects of an intubating dose of rocuronium 0.6 mg kg-1 in anaesthetized patients, paralysed with vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of rocuronium and vecuronium on intracranial pressure, mean arterial pressure and heart rate in neurosurgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the Cardiac Effects of Pancuronium, Rocuronium, Vecuronium, and Mivacurium on the Isolated Rat Atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of cisatracurium and rocuronium on lung function in anesthetized children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rocuronium: Muscle Relaxant Uses, Side Effects, Dosage [medicinenet.com]

- 7. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Rocuronium bromide - Wikipedia [en.wikipedia.org]

- 9. Histamine release during treatment with rocuronium (Esmeron) and suxamethonium [svelic.se]

- 10. Neuromuscular efficacy and histamine-release hemodynamic changes produced by rocuronium versus atracurium: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anaphylaxis with angioedema by rocuronium during induction of general anesthesia -A case report- - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Severe anaphylactic reactions after administration of rocuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of rocuronium compared with succinylcholine on intraocular pressure during rapid sequence induction of anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of rocuronium on intraocular pressure: a comparison with succinylcholine | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 15. researchgate.net [researchgate.net]

- 16. [Effect of non-depolarizing muscle relaxants on autonomic nervous system activity--assessment by heart rate variability analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics of rocuronium in patients with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and pharmacodynamics of rocuronium in patients with and without renal failure | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 19. ekja.org [ekja.org]

- 20. nysora.com [nysora.com]

- 21. Alterations in the Effect of Rocuronium in Patients with Renal Failure or Liver Disease Who Underwent Transplantation Surgery [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols for the Use of Rocuronium in High-Resolution Animal Imaging Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of rocuronium, a non-depolarizing neuromuscular blocking agent, to achieve complete animal immobilization essential for high-resolution in vivo imaging studies such as magnetic resonance imaging (MRI), computed tomography (CT), and positron emission tomography (PET).

Introduction

Motion artifacts are a significant challenge in high-resolution in vivo imaging of small animals, compromising image quality and data accuracy. Anesthetic agents alone may not provide sufficient immobilization, especially for long-duration scans. Rocuronium bromide, by competitively blocking acetylcholine receptors at the neuromuscular junction, induces profound and reversible muscle paralysis, thereby eliminating motion artifacts and enabling the acquisition of high-quality images.[1][2] This document outlines detailed protocols for the safe and effective use of rocuronium in conjunction with general anesthesia for various animal models.

Mechanism of Action

Rocuronium is an aminosteroid non-depolarizing neuromuscular blocker.[3] It acts as a competitive antagonist to nicotinic acetylcholine receptors at the motor end-plate of the neuromuscular junction. By preventing acetylcholine from binding to these receptors, rocuronium inhibits depolarization of the muscle cell membrane, leading to muscle relaxation and paralysis. This action is dose-dependent and reversible.

References

Application Notes and Protocols for Rocuronium Administration in Ex Vivo Muscle Contractility Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed guide for the administration and evaluation of the nondepolarizing neuromuscular blocking agent, rocuronium, in ex vivo muscle contractility assays. The protocols outlined are designed to ensure reproducible and accurate assessment of the pharmacodynamic properties of rocuronium on isolated skeletal muscle preparations. The primary application is to characterize the potency, onset, and duration of action of rocuronium, making these assays invaluable for preclinical drug development and physiological research.

Rocuronium acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor endplate, preventing depolarization and subsequent muscle contraction.[1][2] Ex vivo preparations, such as the phrenic nerve-hemidiaphragm, offer a controlled environment to study these effects without the complexities of systemic circulation and metabolism.[3][4]

Data Presentation: Rocuronium Pharmacodynamics Ex Vivo

The following table summarizes key quantitative data for rocuronium from various ex vivo muscle contractility studies. These values can serve as a reference for experimental design and data comparison.

| Parameter | Muscle Preparation | Species | Rocuronium Concentration/Dose | Observation | Reference |

| IC50 | Orbicularis Oris | Rat | 7.28 µmol/L | Significantly larger than for gastrocnemius. | [5] |

| IC50 | Gastrocnemius | Rat | 6.17 µmol/L | --- | [5] |

| Concentration Range | Orbicularis Oris | Rat | 0.01 - 40 µmol/L | Used to generate dose-response curves. | [5] |

| ED95 | Human | In vivo data | ~0.3 mg/kg | 95% depression of twitch height. | [6] |

| Intubating Dose | Human | In vivo data | 0.6 - 1.2 mg/kg | Provides conditions for tracheal intubation. | [6][7] |

| Onset of Action | Human (Young Adults) | In vivo data | 0.6 mg/kg | Median 90 seconds | [8] |

| Duration of Action | Human (Young Adults) | In vivo data | 0.6 mg/kg | Median 53 minutes to TOF ratio >0.9 | [8] |

Experimental Protocols

Protocol 1: Preparation of the Rat Phrenic Nerve-Hemidiaphragm

This protocol describes the dissection and mounting of the rat phrenic nerve-hemidiaphragm preparation, a classic model for studying neuromuscular transmission.[3][4]

Materials:

-

Male Wistar rat (200-250 g)

-

Krebs-Ringer solution (see composition below)

-

Dissection tools (scissors, forceps)

-

Organ bath with stimulating electrodes and a force transducer

-

Carbogen gas (95% O₂, 5% CO₂)

Krebs-Ringer Solution Composition:

| Component | Concentration (mM) |

| NaCl | 133 |

| KCl | 4.9 |

| CaCl₂ | 1.8 |

| NaHCO₃ | 11.9 |

| NaH₂PO₄ | 0.7 |

| Glucose | 11 |

Bubble with Carbogen gas and maintain at 37°C.[9]

Procedure:

-

Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Rapidly perform a thoracotomy to expose the diaphragm.

-

Carefully dissect one hemidiaphragm with the phrenic nerve attached. A section of the rib cage should be left attached to the diaphragm for mounting.

-

Immediately place the preparation in a petri dish containing chilled, oxygenated Krebs-Ringer solution.

-

Mount the preparation in the organ bath. Secure the rib cage section to a fixed hook and tie the central tendon to a force-displacement transducer.

-

Position the phrenic nerve on a bipolar platinum electrode for stimulation.

-

Allow the preparation to equilibrate for at least 30 minutes in the organ bath, continuously superfused with oxygenated Krebs-Ringer solution at 37°C.

Protocol 2: Rocuronium Administration and Muscle Contractility Measurement

This protocol details the administration of rocuronium and the subsequent measurement of its effect on muscle contractility.

Materials:

-

Mounted phrenic nerve-hemidiaphragm preparation

-

Rocuronium bromide stock solution

-

Data acquisition system connected to the force transducer

-

Nerve stimulator

Procedure:

-

Baseline Contractions:

-

Set the nerve stimulator to deliver supramaximal single twitch stimuli (e.g., 0.1 Hz frequency, 0.2 ms pulse width, 5V).[3]

-

Record baseline twitch tension for a stable period (e.g., 10-15 minutes).

-

-

Rocuronium Administration:

-

Prepare a series of rocuronium dilutions from the stock solution in Krebs-Ringer solution.

-

For a dose-response curve, add rocuronium to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next. A typical concentration range to explore would be from 0.1 µM to 100 µM.[5]

-

For single-dose experiments to determine onset and duration, add a single, effective concentration of rocuronium to the bath.

-

-

Data Acquisition:

-

Continuously record the twitch tension throughout the experiment.

-

The onset of action is defined as the time from rocuronium administration to the maximum reduction in twitch height.

-

The duration of action can be defined as the time from administration until the twitch height recovers to a certain percentage (e.g., 25%, 75%, or 90%) of the baseline.

-

-

Washout:

-

After the experiment, perfuse the organ bath with fresh Krebs-Ringer solution to wash out the rocuronium and observe the recovery of muscle function.

-

Visualizations

Caption: Workflow for rocuronium testing in an ex vivo muscle assay.

Caption: Rocuronium competitively blocks acetylcholine at the neuromuscular junction.

References

- 1. What is the mechanism of Rocuronium Bromide? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differences in pharmacodynamic responses to rocuronium in normal or injured orbicularis oris are associated with expression of acetylcholine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Rocuronium dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. Onset time and duration of action of rocuronium 0.6 mg/kg in patients above 80 years of age: A comparison with young adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application of rocuronium in studies of synaptic transmission at the neuromuscular junction

Application Notes: Rocuronium in Neuromuscular Junction Studies

Introduction

Rocuronium bromide is a monoquaternary aminosteroid compound widely utilized as a non-depolarizing neuromuscular blocking agent (NMBA) in clinical anesthesia.[1][2] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction (NMJ).[1][2][3][4] By binding to these receptors, rocuronium prevents acetylcholine (ACh) from initiating the depolarization of the motor end-plate, thereby inhibiting muscle contraction.[2][3][4] This property, combined with its rapid onset and intermediate duration of action, makes rocuronium an invaluable tool for researchers studying synaptic transmission and neuromuscular function.[1][3][4]

Beyond its postsynaptic effects, studies have indicated that rocuronium can also exert presynaptic actions, inhibiting the release of acetylcholine from motor nerve terminals, which contributes to the phenomenon of "tetanic fade".[5][6] This dual action allows for the investigation of both pre- and postsynaptic mechanisms of neuromuscular transmission. These application notes provide an overview of rocuronium's use in research, summarizing key quantitative data and detailing experimental protocols for its application in studying the neuromuscular junction.

Mechanism of Action at the Neuromuscular Junction

Under normal physiological conditions, the arrival of an action potential at the presynaptic nerve terminal triggers the influx of calcium ions and the subsequent release of ACh into the synaptic cleft.[7] ACh then binds to nAChRs on the highly folded postsynaptic membrane, causing a conformational change that opens the ion channel.[2][7] This allows for the influx of sodium ions, leading to depolarization of the end-plate (end-plate potential), which, upon reaching a threshold, generates a muscle action potential and triggers contraction.[7]

Rocuronium, as a competitive antagonist, binds to the same nAChRs as acetylcholine but does not activate them.[2][4] By occupying the receptor sites, it reduces the number of receptors available for ACh to bind, thereby preventing the generation of an end-plate potential and subsequent muscle contraction.[3][4] This blockade can be overcome by increasing the concentration of ACh in the synaptic cleft, for example, through the administration of acetylcholinesterase inhibitors like neostigmine.[3][7] Some evidence also suggests that rocuronium may have presynaptic inhibitory effects on neuronal nAChRs, affecting ACh release.[6]

Quantitative Data Summary

The potency and effects of rocuronium have been quantified in numerous studies across different species and experimental conditions. This data is crucial for designing experiments and interpreting results.

Table 1: Dose-Response Relationships of Rocuronium

| Species/Tissue | Parameter | Value (mean ± SD) | Anesthesia/Conditions | Reference |

| Human (Male) | ED₅₀ | 178.4 ± 53.7 µg/kg | Thiopental, Nitrous Oxide, Fentanyl | [8] |

| Human (Male) | ED₉₅ | 386.2 ± 113.4 µg/kg | Thiopental, Nitrous Oxide, Fentanyl | [8] |

| Human (Female) | ED₅₀ | 128.8 ± 42.5 µg/kg | Thiopental, Nitrous Oxide, Fentanyl | [8] |

| Human (Female) | ED₉₅ | 274.4 ± 59.4 µg/kg | Thiopental, Nitrous Oxide, Fentanyl | [8] |

| Human (Diaphragm) | ED₅₀ | 0.26 ± 0.07 mg/kg | Thiopental, Fentanyl, Nitrous Oxide | [9] |

| Human (Diaphragm) | ED₉₅ | 0.50 ± 0.20 mg/kg | Thiopental, Fentanyl, Nitrous Oxide | [9] |

| Human (Adductor Pollicis) | ED₅₀ | 0.14 ± 0.05 mg/kg | Thiopental, Fentanyl, Nitrous Oxide | [9] |

| Human (Adductor Pollicis) | ED₉₅ | 0.24 ± 0.04 mg/kg | Thiopental, Fentanyl, Nitrous Oxide | [9] |

| Rabbit | ED₅₀ | 64.1 ± 7.8 µg/kg | Thiopental Sodium | [10] |

ED₅₀/ED₉₅: Effective dose required to produce 50%/95% depression of twitch height.

Table 2: Pharmacodynamic Properties of Rocuronium in Humans

| Dose | Parameter | Muscle | Value (mean ± SD) | Anesthesia/Conditions | Reference |

| 400 µg/kg | Clinical Duration | Not specified (Male) | 12.5 ± 4.9 min | Thiopental, Nitrous Oxide, Fentanyl | [8] |

| 400 µg/kg | Clinical Duration | Not specified (Female) | 18.5 ± 5.3 min | Thiopental, Nitrous Oxide, Fentanyl | [8] |

| 0.6 mg/kg | Onset Time | Adductor Pollicis | 80 ± 20 s | Thiopental, Fentanyl, Nitrous Oxide | [9] |

| 0.6 mg/kg | Onset Time | Diaphragm | 120 ± 62 s | Thiopental, Fentanyl, Nitrous Oxide | [9] |

| 0.6 mg/kg | Recovery to 25% T1 | Adductor Pollicis | 40 ± 13 min | Thiopental, Fentanyl, Nitrous Oxide | [9] |

| 0.6 mg/kg | Recovery to 25% T1 | Diaphragm | 23 ± 9 min | Thiopental, Fentanyl, Nitrous Oxide | [9] |

| 0.6 mg/kg | Recovery to TOF 0.9 | Adductor Pollicis | 74.8 ± 29.9 min | Propofol-Remifentanil (TIVA) | [11] |

| 0.6 mg/kg | Recovery to TOF 0.9 | Adductor Pollicis | 110.2 ± 43.5 min | Sevoflurane-Remifentanil | [11] |

Clinical Duration: Time from drug administration to 25% recovery of twitch height. Onset Time: Time to maximal effect. T1: First twitch of Train-of-Four.

Experimental Protocols

Protocol 1: Ex Vivo Phrenic Nerve-Hemidiaphragm Preparation for Dose-Response Analysis

This protocol is adapted from methodologies used to study the effects of NMBAs on muscle contractility.[12][13] It allows for the determination of dose-response curves (e.g., ED₅₀, ED₉₅) in a controlled ex vivo environment.

1. Materials and Reagents:

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Rocuronium bromide stock solution.

-

Adult Sprague-Dawley rats or mice.

-

Dissection tools, organ bath (10-20 mL), force-displacement transducer, stimulator, data acquisition system.

2. Procedure:

-

Tissue Dissection: Humanely euthanize the animal. Isolate the phrenic nerve and a section of the hemidiaphragm muscle.

-

Mounting: Mount the hemidiaphragm in the organ bath containing Krebs-Henseleit solution maintained at 32-37°C. Attach the muscular part to a fixed hook at the bottom and the central tendon to the force transducer.

-

Stimulation: Place the phrenic nerve on a bipolar platinum electrode. Apply supramaximal stimuli (e.g., 0.1-0.2 Hz frequency, 0.2 ms duration) to elicit consistent twitch contractions.

-

Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes, ensuring a stable baseline twitch tension.

-

Cumulative Dosing:

-

Add rocuronium to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.

-

Allow the effect of each concentration to reach a plateau (typically 5-10 minutes) before adding the next dose.

-

Record the percentage inhibition of the baseline twitch height for each concentration.

-

-

Data Analysis:

-

Plot the percentage inhibition of twitch tension against the logarithm of the rocuronium concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ and EC₉₅ values.

-

Protocol 2: Electrophysiological Recording of nAChR Currents

This protocol uses patch-clamp techniques on isolated neurons or cell lines expressing nAChRs to study the direct inhibitory effects of rocuronium on receptor channel function.[14]

1. Materials and Reagents:

-

Enzymatically dissociated neurons (e.g., from rat superior cervical ganglia) or a cell line expressing nAChRs (e.g., TE671).[14][15]

-

External and internal patch-clamp solutions.

-

Acetylcholine (agonist).

-

Rocuronium bromide.

-

Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).

2. Procedure:

-

Cell Preparation: Prepare a culture dish with dissociated neurons or cultured cells.

-

Patch-Clamp Recording:

-

Obtain a whole-cell patch-clamp configuration on a selected cell.

-

Hold the membrane potential at a negative value (e.g., -60 mV).

-

-

Agonist Application:

-

Apply a known concentration of acetylcholine (e.g., via a rapid perfusion system) to elicit an inward current through the nAChRs. Record this as the control response.

-

-

Rocuronium Application:

-

Co-application: Apply ACh together with varying concentrations of rocuronium to assess competitive inhibition.

-

Pre-application: Apply rocuronium for a short period before the application of ACh to investigate its effect on the closed state of the receptor channels.[14]

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-evoked currents in the absence and presence of rocuronium.

-

Calculate the percentage inhibition for each rocuronium concentration.

-

Construct a concentration-inhibition curve to determine the IC₅₀ of rocuronium.

-

Analyze changes in current kinetics (e.g., desensitization rate) to further characterize the inhibitory mechanism.

-

Protocol 3: Assessment of Presynaptic Effects on Acetylcholine Release

This protocol measures the effect of rocuronium on the release of neurotransmitters from motor nerve terminals, often using a radiolabeled tracer.[6]

1. Materials and Reagents:

-

Mouse or rat hemidiaphragm preparation.

-

Physiological buffer (e.g., Krebs solution).

-

[³H]choline (for radiolabeling ACh).

-

Hemicholinium-3 (to prevent choline reuptake).

-

Scintillation fluid and counter.

-

Stimulator.

2. Procedure:

-

Loading with [³H]choline: Incubate the hemidiaphragm preparation in buffer containing [³H]choline to allow nerve terminals to synthesize and store [³H]acetylcholine.

-

Washout: Transfer the preparation to a flow-through chamber and perfuse with a standard buffer containing hemicholinium-3 to remove excess radiolabel. Collect perfusate fractions at regular intervals (e.g., every 2-5 minutes).

-

Stimulation Periods:

-

S1 (Control): After establishing a stable baseline of resting [³H]ACh outflow, apply electrical stimulation to the phrenic nerve (e.g., 1-5 Hz for 1-2 minutes) to evoke neurotransmitter release.

-

Incubation: Add rocuronium to the perfusion buffer and allow it to incubate with the tissue.

-

S2 (Treatment): Apply a second identical period of electrical stimulation in the presence of rocuronium.

-

-

Sample Analysis: Measure the radioactivity in each collected fraction using liquid scintillation counting.

-

Data Analysis:

-

Calculate the fractional release of [³H]ACh for each stimulation period (S1 and S2).

-

Express the effect of rocuronium as the ratio of the release during S2 to the release during S1 (S2/S1 ratio).

-

A ratio of <1 indicates that rocuronium inhibits presynaptic ACh release.

-

References

- 1. Rocuronium bromide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Rocuronium Bromide? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Rocuronium bromide: Mechanism, Pharmacology, Elimination Pathways, Metabolism and Pharmacodynamics_Chemicalbook [chemicalbook.com]

- 5. Effect of rocuronium on the level and mode of pre-synaptic acetylcholine release by facial and somatic nerves, and changes following facial nerve injury in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Presynaptic inhibitory effects of rocuronium and SZ1677 on [3H]acetylcholine release from the mouse hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Dose-response and time course of effect of rocuronium in male and female anesthetized patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuromuscular effects of rocuronium on the diaphragm and adductor pollicis muscles in anesthetized patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rocuronium-induced neuromuscular block after long pretreatment of clonidine in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of presynaptic muscarinic cholinoreceptor blockade on neuromuscular transmission as assessed by the train‐of‐four and the tetanic fade response to rocuronium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinic acetylcholine receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Competitive inhibition of the nondepolarizing muscle relaxant rocuronium on nicotinic acetylcholine receptor channels in the rat superior cervical ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Application Notes and Protocols for the Quantification of Rocuronium and its Metabolites in Plasma using HPLC-based Methods

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of the neuromuscular blocking agent rocuronium and its primary metabolites, 17-desacetyl-rocuronium and N-desallyl-rocuronium, in plasma samples. The protocols are based on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or fluorescence detection, offering high sensitivity and selectivity for pharmacokinetic and toxicokinetic studies.

Introduction

Rocuronium is a widely used, rapid-onset, intermediate-duration, non-depolarizing neuromuscular blocking agent. Monitoring its plasma concentrations, along with its metabolites, is crucial for understanding its pharmacokinetic profile, ensuring patient safety, and for drug development purposes. Rocuronium is primarily eliminated via the liver, where it undergoes metabolism to a less active metabolite, 17-desacetyl-rocuronium.[1][2] Another putative metabolite is the N-desallyl derivative. This document outlines two validated HPLC-based methods for the simultaneous quantification of rocuronium and its metabolites in plasma.

Metabolic Pathway of Rocuronium

Rocuronium undergoes biotransformation in the liver. The primary metabolic pathway is the deacetylation at the C17 position, resulting in the formation of 17-desacetyl-rocuronium. A secondary potential metabolic route involves the removal of the allyl group from the quaternary nitrogen, leading to the formation of N-desallyl-rocuronium.

Rocuronium Metabolic Pathway

Method 1: LC-MS/MS for the Quantification of Rocuronium

This method describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of rocuronium in human plasma. This method is ideal for clinical pharmacokinetic studies due to its high sensitivity and specificity.

Experimental Workflow

LC-MS/MS Workflow for Rocuronium

Detailed Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma, add the internal standard (IS), verapamil.

-

Acidify the plasma to pH 3.

-

Perform liquid-liquid extraction using dichloromethane.[3]

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

-

HPLC System: Agilent 1260 Infinity or equivalent.

-

Column: Endcapped C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[3]

-

Mobile Phase: A mixture of water, acetonitrile, and trifluoroacetic acid (50:50:0.1, v/v/v).[3]

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rocuronium: m/z 529.3 → 487.3

-

Verapamil (IS): Appropriate transition for the chosen IS.

-

4. Method Validation Parameters

The following table summarizes the quantitative data for a representative LC-MS/MS method for rocuronium.

| Parameter | Result |

| Linearity Range | 5 - 3000 ng/mL[4] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] |

| Intra-assay Precision (%RSD) | ≤ 14.2%[3] |

| Inter-assay Precision (%RSD) | ≤ 14.2%[3] |

| Accuracy (%RE) | ≤ 10.1%[3] |

| Extraction Recovery | 92.0 - 92.6%[4] |

Method 2: HPLC with Fluorescence Detection for Rocuronium and its Metabolites

This method allows for the simultaneous quantification of rocuronium and its putative metabolites, 17-desacetyl-rocuronium and N-desallyl-rocuronium, using HPLC with post-column fluorescence detection.

Experimental Workflow

HPLC-Fluorescence Workflow

Detailed Protocol

1. Sample Preparation (Ion-Pair Extraction)

-

To a plasma sample, add the internal standard.

-

Mix with a KI-glycine buffer.

-

Extract the analytes with dichloromethane.

-

Evaporate the organic solvent.

-

Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

-

HPLC System: Standard HPLC system with a fluorescence detector.

-

Column: Reversed-phase HPLC column.

-

Mobile Phase: Aqueous buffer-dioxane (84:16, v/v).

-

Post-Column Extraction: The eluent is extracted with dichloroethane before entering the detector.

3. Fluorescence Detection

-

Excitation Wavelength: 385 nm.

-

Emission Wavelength: 452 nm.

4. Method Validation Parameters

The following table summarizes the quantitative data for the simultaneous determination of rocuronium and its metabolites by HPLC with fluorescence detection.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |

| Rocuronium | 25 - 1000 | 10 | 6.8% | Not Reported |

| 17-desacetyl-rocuronium | Not Reported | 20 | 6.8% | Not Reported |

| N-desallyl-rocuronium | Not Reported | 20 | 5.9% | Not Reported |

Data adapted from a method developed for vecuronium and validated for rocuronium and its metabolites.

Conclusion

The presented HPLC-based methods provide robust and reliable tools for the quantification of rocuronium and its metabolites in plasma samples. The choice of method will depend on the specific requirements of the study, with LC-MS/MS offering higher sensitivity for the parent drug and the HPLC-fluorescence method providing a means for the simultaneous analysis of the parent drug and its metabolites. Proper validation of these methods is essential to ensure accurate and precise results for pharmacokinetic and other related studies.

References

- 1. Rocuronium | C32H53N2O4+ | CID 441290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rocuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Analysis of rocuronium in human plasma by liquid chromatography-tandem mass spectrometry with application in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Strategies for Reversing Rocuronium-Induced Paralysis with Sugammadex in Preclinical Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sugammadex to reverse rocuronium-induced neuromuscular blockade in preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during your experiments.

| Problem | Possible Cause | Suggested Solution |

| Incomplete or delayed reversal of neuromuscular blockade | Inadequate Sugammadex Dose: The dose of sugammadex may be insufficient to encapsulate all free rocuronium molecules. Animal metabolism can differ from humans, potentially requiring dose adjustments. | Dose Adjustment: Ensure the sugammadex dose is appropriate for the animal model and the level of neuromuscular blockade. For deep block (no response to Train-of-Four [TOF] stimulation), a higher dose of sugammadex (e.g., 4 mg/kg or more) may be necessary. In rats, for example, a higher initial dose of rocuronium is often needed to achieve adequate blockade, which may necessitate a correspondingly higher reversal dose. Quantitative Monitoring: Utilize quantitative neuromuscular monitoring, such as acceleromyography, to accurately assess the depth of blockade (e.g., TOF count) before and after sugammadex administration to confirm full reversal (TOF ratio ≥ 0.9). |

| Recurarization (Recurrence of Blockade): Redistribution of rocuronium from peripheral tissues back into the central compartment after initial reversal by an insufficient dose of sugammadex.[1] | Ensure Adequate Initial Dose: Administer a sufficient initial dose of sugammadex to account for rocuronium in both the plasma and peripheral tissues. Continuous Monitoring: Continue to monitor neuromuscular function for a period after initial reversal to detect any signs of recurarization, especially when using minimal effective doses. | |